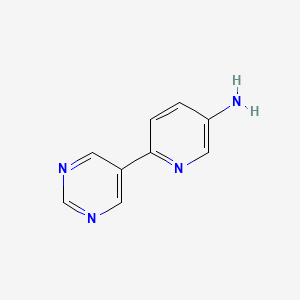

6-(Pyrimidin-5-YL)pyridin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Pyrimidin-5-yl)pyridin-3-amine (CAS: 35989-06-1) is a heterocyclic compound featuring a pyridine core substituted at the 3-position with an amine group and at the 6-position with a pyrimidine ring. Its molecular formula is C₉H₈N₄, with a molecular weight of 172.19 g/mol. This compound is of interest in medicinal chemistry due to the prevalence of pyridine-pyrimidine hybrids in kinase inhibitors and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyrimidin-5-YL)pyridin-3-amine typically involves the formation of the pyridine and pyrimidine rings followed by their fusion. One common method includes the reaction of 2-aminopyridine with a suitable pyrimidine precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Pyrimidin-5-YL)pyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Sodium borohydride in methanol at low temperatures.

Substitution: Halogenated derivatives in the presence of a base like potassium carbonate in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 6-(Pyrimidin-5-YL)pyridin-3-amine as an anticancer agent. Its structural similarity to known kinase inhibitors suggests it may interact with various protein kinases involved in cancer progression.

Case Study : A study on related pyridine derivatives demonstrated significant inhibition of several kinases, including Aurora A and B, which are critical in cell cycle regulation. The introduction of the pyrimidine moiety was shown to enhance selectivity and potency against these targets .

Antitrypanosomal Activity

The compound has been evaluated for its antitrypanosomal properties against Trypanosoma brucei, the causative agent of sleeping sickness.

Findings : A derivative of this compound exhibited an IC50 value of 0.38 μM, indicating potent activity against the parasite while maintaining low cytotoxicity toward mammalian cells. This suggests it could be a lead compound for developing new treatments for this disease .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been explored extensively.

Monoamine Oxidase Inhibition : Related compounds have shown promising results as inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. The structure of this compound may allow it to exhibit similar inhibitory effects, making it a candidate for further investigation in neuropharmacology .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

| Substituent | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Pyrimidine ring | High | Varies | Enhances binding affinity to target proteins |

| Amino group | Moderate | Varies | Critical for biological activity |

| Additional aromatic groups | Variable | Varies | Can modify selectivity and potency |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Various derivatives have been synthesized to explore their biological activities further.

Synthetic Route Example :

- Start with pyridine derivatives.

- Introduce the pyrimidine moiety via nucleophilic substitution.

- Functionalize the amine group to enhance solubility and bioavailability.

Mechanism of Action

The mechanism of action of 6-(Pyrimidin-5-YL)pyridin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. These interactions can lead to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key Observations :

- Electronic Effects: The pyrimidine ring in the target compound provides a distinct electronic profile compared to thiazole (in 6-(Thiazol-5-yl)pyridin-3-amine) or nitro-substituted analogs.

- Steric Considerations : Bulky substituents, such as the sulfinyl group in 12t , introduce steric hindrance, which may limit bioavailability compared to the more compact pyrimidine ring .

- Solubility : Methoxy (in 5-(2-Methoxypyridin-3-yl)pyridin-2-amine ) and acetylpiperazinyl groups (in 6-(4-acetylpiperazin-1-yl)pyridin-3-amine , ) improve water solubility, whereas the pyrimidine ring may reduce it due to increased hydrophobicity .

Biological Activity

6-(Pyrimidin-5-YL)pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and antiproliferative effects, supported by various studies and data tables.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a pyrimidine group, which significantly influences its biological properties. The arrangement of these rings allows for unique interactions with biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to inhibit the growth of several bacterial strains, including resistant variants. For instance, a study highlighted its effectiveness against resistant bacteria, demonstrating stronger activity than some analogs .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated significant inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. A study reported that derivatives of this compound showed potent anti-inflammatory effects in both in vitro and in vivo models .

Antiproliferative Activity

In terms of antiproliferative activity , research has shown that this compound can inhibit the growth of various cancer cell lines. The compound was tested against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines, revealing promising results.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 10 |

| MDA-MB-231 | 12 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, disrupting critical biological pathways . This mechanism is crucial for its antimicrobial and antiproliferative effects.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of pyridine derivatives, including this compound. For instance, modifications to the pyridine ring have been shown to enhance biological activity. A comprehensive review analyzed over 652 articles on pyridine derivatives, concluding that the presence of hydroxyl groups significantly improved antiproliferative activity against various cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 6-(Pyrimidin-5-YL)pyridin-3-amine, and how do reaction conditions vary?

Basic

The synthesis typically involves coupling pyrimidine and pyridine derivatives under nucleophilic substitution or cross-coupling conditions. For example:

- Method A : Suspension of intermediates in dioxane with aqueous NH₃ under reflux (commonly used for pyrimidin-2-amines) .

- Method B : Use of Pd(PPh₃)₄ as a catalyst in DME:H₂O under high temperatures (e.g., 150°C) for Suzuki-Miyaura coupling, as seen in analogous pyridopyrimidine syntheses .

Key Variables :

| Parameter | Method A | Method B |

|---|---|---|

| Solvent | Dioxane | DME:H₂O |

| Catalyst | None | Pd(PPh₃)₄ |

| Temp. | Reflux | 150°C |

| Yield | Moderate | High (optimized) |

Q. How can researchers optimize the yield and purity of this compound during synthesis?

Advanced

Optimization strategies include:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in aryl-aryl bond formation .

- Solvent Selection : Polar aprotic solvents like DME enhance solubility of intermediates, while aqueous phases aid in byproduct removal .

- Temperature Control : Elevated temperatures (e.g., 150°C) accelerate cross-coupling but require careful monitoring to avoid decomposition .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity, as demonstrated for structurally similar amines .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Basic

- NMR : ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and confirms substitution patterns .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ calculated for C₉H₈N₄: 177.0775) .

- IR : Peaks at ~1587 cm⁻¹ (C=N stretch) and ~2932 cm⁻¹ (C-H stretch) confirm pyrimidine and pyridine rings .

Q. How do structural modifications at the pyridine or pyrimidine rings affect biological activity?

Advanced

- Pyridine Modifications : Substitutions at the 3-amine position (e.g., methylpiperidinyl groups) enhance binding to biological targets like kinases, as seen in analogs with IC₅₀ values <100 nM .

- Pyrimidine Modifications : Fluorine or methoxy groups at the 5-position improve metabolic stability and solubility, critical for in vivo efficacy .

- SAR Insights : Derivatives with bulkier substituents (e.g., trifluoromethyl) show increased selectivity for enzyme active sites but may reduce bioavailability .

Q. How can crystallography data inform the design of this compound derivatives?

Advanced

X-ray crystallography of related compounds (e.g., EED inhibitors) reveals:

- Binding Modes : The pyridine ring occupies hydrophobic pockets, while the pyrimidine nitrogen forms hydrogen bonds with catalytic residues .

- Conformational Flexibility : Substituents like fluorine or methoxy groups induce torsional angles (e.g., 15–20°) that optimize van der Waals interactions .

- Design Strategy : Co-crystal structures guide the placement of functional groups to maximize affinity and minimize steric clashes .

Q. What are the challenges in resolving contradictory data from different synthesis protocols?

Advanced

- Reagent Purity : Impurities in starting materials (e.g., NH₃ concentration) can lead to inconsistent yields .

- Reaction Scale : Small-scale reactions may not replicate industrial conditions, causing variability in reported yields .

- Analytical Methods : Discrepancies in NMR integration or HRMS calibration can mislead structural assignments .

Resolution : Use orthogonal characterization (e.g., 2D NMR, elemental analysis) and replicate protocols with controlled reagent batches .

Properties

Molecular Formula |

C9H8N4 |

|---|---|

Molecular Weight |

172.19 g/mol |

IUPAC Name |

6-pyrimidin-5-ylpyridin-3-amine |

InChI |

InChI=1S/C9H8N4/c10-8-1-2-9(13-5-8)7-3-11-6-12-4-7/h1-6H,10H2 |

InChI Key |

RCHBEQRBAQAVOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1N)C2=CN=CN=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.